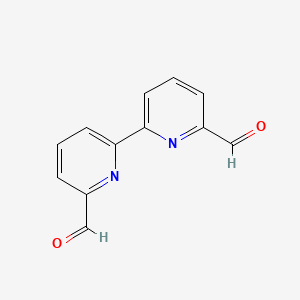

2,2'-Bipyridine-6,6'-dicarbaldehyde

Vue d'ensemble

Description

2,2’-Bipyridine-6,6’-dicarbaldehyde is a bidentate ligand which has been employed in transition metal catalysis, aluminum initiated polymerization, and various other inorganic syntheses . It is also used in the formation of a metal-organic polyhedra composed of Fe II and the Schiff base ligand .

Synthesis Analysis

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .Molecular Structure Analysis

The molecular structure of 2,2’-Bipyridine-6,6’-dicarbaldehyde can be viewed using Java or Javascript . It binds metals as a chelating ligand, forming a 5-membered chelate ring .Chemical Reactions Analysis

Through a combination of electrochemical analysis, chemical oxygen evolution, and density functional theory calculations, it has been revealed that the catalytic activity is unaffected by the electronic features of the backbone .Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2’-Bipyridine-6,6’-dicarbaldehyde include a density of 1.3±0.1 g/cm^3, boiling point of 392.8±42.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, and an enthalpy of vaporization of 64.3±3.0 kJ/mol .Applications De Recherche Scientifique

Synthèse des dérivés de la bipyridine

La bipyridine et les composés apparentés tels que la 2,2'-bipyridine-6,6'-dicarbaldehyde sont des matières premières ou des précurseurs pour une variété de substances précieuses . Ils sont largement utilisés comme composants fondamentaux dans diverses applications . Les méthodes de synthèse de ces composés sont importantes pour classer et comprendre leurs caractéristiques .

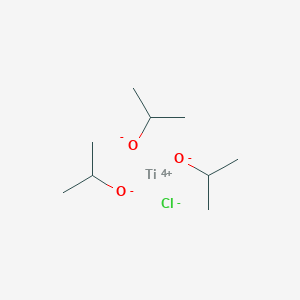

Ligands pour les catalyseurs

Les dérivés de la bipyridine sont largement utilisés comme ligands dans la catalyse par les métaux de transition . Ils se coordonnent fortement aux centres métalliques, ce qui peut parfois entraîner une diminution de l'activité catalytique et du rendement .

Photosensibilisateurs

Les composés de la bipyridine sont utilisés comme photosensibilisateurs . Ils ont la capacité d'absorber la lumière et de transférer l'énergie à d'autres molécules, ce qui les rend utiles dans une variété de processus photochimiques .

Viologènes

Les viologènes sont une famille de composés dérivés de la 4,4'-bipyridine. Les dérivés de la bipyridine sont utilisés dans la synthèse des viologènes .

Structures supramoléculaires

Les dérivés de la bipyridine sont utilisés dans la formation de structures supramoléculaires . Ces structures ont une large gamme d'applications, y compris la reconnaissance moléculaire, la catalyse et la délivrance de médicaments .

Administration de médicaments

La this compound est utilisée dans la recherche sur l'administration de médicaments . Elle est conçue pour faciliter les études sur l'administration de médicaments et faire progresser les objectifs de recherche .

Traitement de la maladie d'Alzheimer

Des dérivés de la this compound ont été synthétisés et évalués comme agents bifonctionnels contre la maladie d'Alzheimer . Ils se sont avérés prometteurs pour inhiber l'agrégation de l'Aβ, un facteur clé de la progression de la maladie d'Alzheimer .

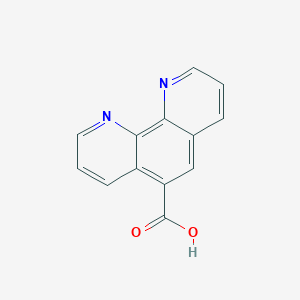

Détermination colorimétrique du fer

La this compound est utilisée pour la détermination colorimétrique du fer . Elle forme des complexes avec le ruthénium et le platine, qui présentent une luminescence intense, et peut avoir des applications pratiques .

Mécanisme D'action

Target of Action

Bipyridine derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to form complexes with metal ions .

Mode of Action

These complexes can then interact with biological targets, leading to changes in cellular processes .

Biochemical Pathways

Bipyridine derivatives are known to be involved in various biochemical reactions, including redox reactions and cross-coupling reactions .

Pharmacokinetics

The compound’s molecular weight (2122) and predicted properties such as melting point (236-237 °C), boiling point (3928±420 °C), and density (1289±006 g/cm3) suggest that it may have reasonable bioavailability .

Result of Action

Bipyridine derivatives are known to have various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities, which are likely due to their interactions with biological targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’-Bipyridine-6,6’-dicarbaldehyde. For instance, the compound is stable at room temperature but should avoid long-term exposure to oxygen to prevent oxidation . Its solubility is poor in solvents like water, ethanol, and dimethyl sulfoxide, but it is more soluble in organic solvents like chloroform and acetonitrile .

Safety and Hazards

Orientations Futures

The future directions of 2,2’-Bipyridine-6,6’-dicarbaldehyde research could involve further exploration of its use in transition metal catalysis, aluminum initiated polymerization, and various other inorganic syntheses . Additionally, its role in the formation of metal-organic polyhedra could be further investigated .

Analyse Biochimique

Biochemical Properties

2,2’-Bipyridine-6,6’-dicarbaldehyde plays a crucial role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with metal ions, which can then interact with enzymes and proteins, influencing their activity. The nature of these interactions often involves coordination bonds between the nitrogen atoms of the bipyridine ring and the metal ions, which can alter the conformation and function of the target biomolecules .

Cellular Effects

The effects of 2,2’-Bipyridine-6,6’-dicarbaldehyde on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can act as a redox-active agent, affecting oxidative stress levels within cells. This, in turn, can lead to changes in gene expression and metabolic pathways, impacting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2,2’-Bipyridine-6,6’-dicarbaldehyde exerts its effects through various mechanisms. It can bind to metal ions, forming complexes that can inhibit or activate enzymes. These metal complexes can also interact with DNA, leading to changes in gene expression. Additionally, the aldehyde groups of the compound can form covalent bonds with amino groups in proteins, potentially altering their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-Bipyridine-6,6’-dicarbaldehyde can change over time. The compound is relatively stable at room temperature but can degrade upon prolonged exposure to light and air. Over time, its interactions with cellular components may lead to long-term changes in cellular function, such as sustained alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2,2’-Bipyridine-6,6’-dicarbaldehyde in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses may induce oxidative stress, leading to cellular damage and toxicity. It is essential to determine the threshold levels to avoid adverse effects in experimental settings .

Metabolic Pathways

2,2’-Bipyridine-6,6’-dicarbaldehyde is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with redox enzymes can affect the balance of reactive oxygen species within cells, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2,2’-Bipyridine-6,6’-dicarbaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it needs to reach its target sites to exert its effects .

Propriétés

IUPAC Name |

6-(6-formylpyridin-2-yl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-7-9-3-1-5-11(13-9)12-6-2-4-10(8-16)14-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWCJRHPJLHJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=CC(=N2)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407201 | |

| Record name | 2,2'-bipyridine-6,6'-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49669-26-3 | |

| Record name | 2,2'-bipyridine-6,6'-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

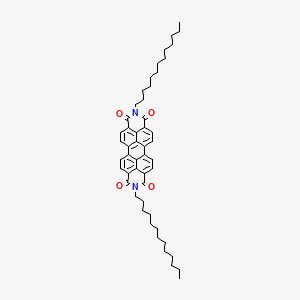

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1587177.png)

![4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1587181.png)

![2-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1587190.png)